What is the chemical structure of Methyl 2-methylpiperidine-3-carboxylate hydrochloride
What is the chemical structure of Methyl 2-methylpiperidine-3-carboxylate hydrochloride
An in-depth technical analysis of Methyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS: 272767-56-3) requires moving beyond basic chemical descriptors to understand its role as a highly versatile, stereochemically rich building block. In modern medicinal chemistry, escaping the "flatland" of planar aromatic molecules is a primary objective. This compound provides a rigid, sp3-hybridized scaffold that projects functional groups into precise 3-dimensional vectors, making it an invaluable asset in fragment-based drug discovery (FBDD) and the development of targeted therapeutics.
This guide explores the molecular architecture, the mechanistic causality behind its synthesis, and its validated applications in advanced drug development.
Molecular Architecture & Physicochemical Profile
Methyl 2-methylpiperidine-3-carboxylate hydrochloride is a functionalized saturated nitrogen heterocycle. The core consists of a piperidine ring substituted with a methyl group at the C2 position and a methyl ester (carboxylate) at the C3 position. The presence of the hydrochloride salt ensures chemical stability, increased aqueous solubility, and ease of handling during synthetic workflows.
Crucially, the molecule possesses two adjacent stereocenters (C2 and C3), resulting in cis and trans diastereomeric forms (each existing as a pair of enantiomers). The spatial relationship between the C2-methyl and C3-carboxylate groups dictates the trajectory of subsequent derivatizations, which is a critical parameter for fitting into complex protein binding pockets.
Table 1: Quantitative Physicochemical Data
| Parameter | Value / Description |
| CAS Registry Number | 272767-56-3 |
| Molecular Formula | C8H16ClNO2 (C8H15NO2 · HCl) |
| Molecular Weight | 193.67 g/mol |
| Free Base Exact Mass | 157.1103 Da |
| Stereocenters | 2 (C2, C3) |
| Diastereomeric Forms | cis and trans (racemic mixtures) |
| Typical Physical State | Solid (White to off-white powder) |
Synthetic Methodologies & Mechanistic Causality
The most robust route to synthesize this saturated scaffold is through the catalytic hydrogenation of its aromatic precursor, methyl 2-methylnicotinate. As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, as the reduction of heteroaromatic rings presents unique challenges compared to standard alkenes.
Step-by-Step Methodology: Catalytic Hydrogenation & Salt Formation
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Substrate Preparation: Dissolve methyl 2-methylnicotinate (1.0 equiv) in glacial acetic acid (AcOH) at a concentration of ~0.2 M.
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Mechanistic Causality: Acetic acid is not merely a solvent; it is a functional reagent. It protonates the newly formed basic piperidine nitrogen, preventing the amine from coordinating with and poisoning the metal catalyst.
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Catalyst Loading: Add Platinum(IV) oxide (PtO2, Adam's Catalyst) at 20 mol% relative to the substrate.
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Mechanistic Causality: PtO2 is explicitly selected over standard Palladium on Carbon (Pd/C) because it exhibits vastly superior catalytic activity for the exhaustive reduction of highly stable, electron-deficient pyridine rings at ambient pressures.
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Atmospheric Hydrogenation: Purge the reaction vessel with an inert gas (Argon/N2), followed by a hydrogen gas (H2) purge. Maintain the system under an H2 balloon at room temperature for 24 hours. The stereochemical outcome predominantly favors the cis-diastereomer due to the syn-addition of hydrogen atoms to the catalyst-bound face of the substrate.
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Filtration & Workup: Filter the heterogeneous mixture through a Celite pad to remove the spent platinum catalyst, washing the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the crude free base.
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Salt Formation: Dissolve the crude free base in an aprotic solvent (e.g., dioxane) and introduce a stoichiometric excess of anhydrous HCl (e.g., 4M in dioxane). The hydrochloride salt precipitates out of the solution. Filter, wash, and dry under vacuum to yield the final Methyl 2-methylpiperidine-3-carboxylate hydrochloride.
Synthetic workflow for Methyl 2-methylpiperidine-3-carboxylate hydrochloride.
Analytical Validation: A Self-Validating System
Trustworthiness in chemical synthesis requires that every protocol acts as a self-validating system. To confirm the successful conversion of the planar aromatic ring to the sp3-rich piperidine ring, the following analytical parameters must be met:
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Nuclear Magnetic Resonance (1H NMR): The success of the hydrogenation is definitively tracked by the total disappearance of aromatic pyridine protons (typically found between 8.0–9.0 ppm). The emergence of complex aliphatic multiplets (1.0–3.5 ppm) confirms the ring reduction. Crucially, the diagnostic methoxy singlet must remain visible at δ 3.67 (s, 3H) alongside the C2/C3 ring protons at δ 3.09–2.91 (m, 2H) , proving the ester moiety survived the reductive conditions intact [1].
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Mass Spectrometry (LC-MS): Positive electrospray ionization (ESI+) must yield an[M+H]+ peak at m/z 158.1 for the free base, mathematically confirming the addition of 6 hydrogen atoms to the aromatic precursor.
Pharmaceutical Applications & Target Mechanisms
The utility of Methyl 2-methylpiperidine-3-carboxylate extends far beyond basic building blocks; it is a critical scaffold in advanced therapeutic design [3].
Antimalarial Drug Discovery (Pf20S Proteasome Inhibition)
In the fight against drug-resistant Plasmodium falciparum (malaria), the parasite's 20S proteasome has emerged as a highly vulnerable target. Researchers utilize the Methyl 2-methylpiperidine-3-carboxylate scaffold to construct species-selective, reversible proteasome inhibitors.
The C2-Methyl Causality: During lead optimization, it was discovered that unmethylated piperidine amides suffered from rapid enzymatic amide hydrolysis in human hepatocytes, leading to poor metabolic stability. The incorporation of the C2-methyl group (provided by this specific compound) introduces precise steric hindrance around the adjacent amide bond. This structural modification successfully blocks nucleophilic attack by carboxylesterases (CES2), drastically reducing intrinsic clearance and increasing the drug's half-life without sacrificing binding affinity to the β5 subunit of the parasite's proteasome [1].
Pharmacological impact of the C2-methylpiperidine scaffold in drug design.
Glycine Metabolism Modulators (GLDC Inhibition)
Beyond infectious diseases, this compound is utilized in the synthesis of Glycine Decarboxylase (GLDC) inhibitors. GLDC dysfunction is heavily implicated in cellular metabolic reprogramming, a hallmark of oncogenesis where cancer cells hyperactivate the serine-glycine biosynthetic pathway to drive rapid proliferation. The 3-dimensional geometry of the 2-methylpiperidine-3-carboxylate core allows for the precise spatial arrangement required to fit the active site of metabolic enzymes, making it a foundational intermediate in developing novel antineoplastic agents [2].
References
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Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry / National Institutes of Health (PMC). URL: [Link]
- WO2018021977A1 - Glycine metabolism modulators and uses thereof. Google Patents.
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Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space. White Rose eTheses Online. URL:[Link]
